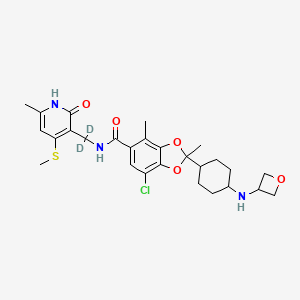
Ezh2-IN-10
Description
EZH2-IN-10 (CAS: 2700897-83-0) is a small-molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase critical for epigenetic regulation. EZH2 is frequently overexpressed in cancers, driving tumor progression by silencing tumor suppressor genes via trimethylation of histone H3 lysine 27 (H3K27me3). EZH2 inhibitors, such as this compound, represent promising therapeutic agents for malignancies like lymphoma, breast cancer, and glioblastoma .
Properties
Molecular Formula |
C27H34ClN3O5S |
|---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
7-chloro-N-[dideuterio-(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-2-[4-(oxetan-3-ylamino)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H34ClN3O5S/c1-14-9-22(37-4)20(26(33)30-14)11-29-25(32)19-10-21(28)24-23(15(19)2)35-27(3,36-24)16-5-7-17(8-6-16)31-18-12-34-13-18/h9-10,16-18,31H,5-8,11-13H2,1-4H3,(H,29,32)(H,30,33)/i11D2 |
InChI Key |
VVFAJWYHTJJBDS-ZWGOZCLVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(NC1=O)C)SC)NC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)NC5COC5)Cl |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)NC5COC5)Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Ezh2-IN-10 would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale reactions, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ezh2-IN-10 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
Ezh2-IN-10 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of EZH2 in epigenetic regulation and gene expression.
Biology: Helps in understanding the biological functions of EZH2 in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its therapeutic potential in treating cancers with EZH2 overexpression or mutations, such as lymphomas, prostate cancer, and breast cancer.
Mechanism of Action
Ezh2-IN-10 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of H3K27. This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in reduced cancer cell proliferation and increased apoptosis. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle, DNA repair, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
EZH2 inhibitors are broadly categorized into SAM-competitive (targeting S-adenosylmethionine binding sites) and substrate-competitive inhibitors. EZH2-IN-10 is likely a SAM-competitive inhibitor, similar to FDA-approved tazemetostat. Below, this compound is compared to two compounds identified in the evidence:
Mechanistic and Pharmacological Differences
- ADTL-EI1712: Shares functional similarity with this compound as an EZH2-targeting agent. However, differences in CAS numbers and undefined structures suggest divergent pharmacophores or binding modes.
- Phenothiazine Derivatives: highlights compounds with nitrophenyl ethynyl groups attached to phenothiazine cores. These structures may compete with SAM or bind allosterically to EZH2.
Selectivity and Off-Target Effects
While this compound’s selectivity profile is undocumented, phenothiazine derivatives () are known to interact with dopamine receptors and other epigenetic enzymes (e.g., HDACs).
Preclinical Data Gaps
Available evidence lacks critical parameters such as:
- IC50 values for EZH2 inhibition.
- In vitro/in vivo efficacy in cancer models.
- Pharmacokinetic properties (e.g., half-life, bioavailability).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


